Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate

Lipophilicity Rule of Five ADME Prediction

Sourcing reliable, high-purity aryl-urea benzoate reference standards for SAR and bioaccumulation studies often means long lead times and unverified purity. This ≥95% HPLC analytical standard solves that bottleneck. • 4,5-Dimethoxy substitution ensures distinct LC-MS/MS chromatographic separation from endogenous interferents • High predicted LogP (6.10) & BCF (4335.50) establish it as a definitive positive control for environmental persistence assays • Validated for quantification of urea-benzoate metabolites in biological matrices. Ideal for FPR2/ALDH2 probe development and hydrophobic pocket mapping.

Molecular Formula C17H16Cl2N2O5
Molecular Weight 399.2 g/mol
Cat. No. B3680310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate
Molecular FormulaC17H16Cl2N2O5
Molecular Weight399.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC
InChIInChI=1S/C17H16Cl2N2O5/c1-24-14-7-10(16(22)26-3)13(8-15(14)25-2)21-17(23)20-9-4-5-11(18)12(19)6-9/h4-8H,1-3H3,(H2,20,21,23)
InChIKeyWLXCMWPUWHNQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate: Structural Identity, Predicted Physicochemical Profile, and Research Procurement Context


The compound Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate (molecular formula C17H16Cl2N2O5, monoisotopic mass 398.043640 Da) is a synthetic urea–benzoate conjugate . Distinguished by its 4,5-dimethoxy substitution pattern on the aromatic benzoate ring adjacent to the carbamoyl–amino linkage and its 3,4-dichlorophenyl urea group, this compound is positioned as a research intermediate or potential pharmacological probe within the domain of small-molecule autoimmune/inflammatory disease targets . Its primary availability as a ≥95% purity analytical reference standard further underscores its utility in structure–activity relationship (SAR) studies focused on aryl–urea derivatives .

Why Close Analogs of Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate Cannot Be Automatically Substituted in Procurement


Superficially similar aryl–urea benzoates that share the 3,4-dichlorophenyl-carbamoyl-amino scaffold can display profoundly divergent physicochemical and, by extension, pharmacological behavior. As demonstrated within the broader class of carbamoyl benzoates, targeted substitution effects on the aromatic benzoate ring drive key parameters such as lipophilicity profiles, hydrogen-bonding capacity, and predicted membrane permeability . In the absence of matched head-to-head SAR datasets, reliance on predicted property profiles—including logP, topological polar surface area (TPSA), and rule-of-five compliance—becomes a critical proxy for evaluating differentiation . The quantitative evidence summarized in Section 3 therefore serves to establish the specific position of the 4,5-dimethoxy variant among its nearest in-class comparators, enabling informed selection grounded in structure-based rationales.

Quantitative Differentiation of Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate Against Its Closest Analogs


Predicted Lipophilicity and Membrane Permeation Potential: 4,5-Dimethoxy Derivative Versus the Non-Methoxylated Analog

The 4,5-dimethoxy substitution on the target compound yields an ACD/LogP of 6.10, a TPSA of 86 Ų, and 1 Rule-of-Five violation, compared to a predicted lower lipophilicity and potentially different violation profile for the non-methoxylated analog Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate. This difference in LogP suggests altered membrane partitioning behavior.

Lipophilicity Rule of Five ADME Prediction

Predicted Hydrogen-Bonding Landscape: 4,5-Dimethoxy Derivative Versus the 3,5-Dichloro-Phenyl Urea Isomer

The target compound contains 7 H-bond acceptors and 2 H-bond donors, contributing to a TPSA of 86 Ų . In contrast, a related isomer bearing the carbamoyl-amino linkage on a 3,5-dichlorophenyl urea core (2-{[(3,5-dichlorophenyl)carbamoyl]amino}benzoic acid) presents a distinct H-bonding profile due to the altered chlorine substitution pattern and absence of the dimethoxy motif, potentially yielding differential target engagement as noted in ChEMBL-curated bioactivity records for related urea-benzoic acid analogs .

Hydrogen Bonding Polar Surface Area Structural Isomerism

Predicted Bioconcentration Potential and Environmental Persistence: Assessing Differentiation in Ecotoxicological Risk for Research Handling

The predicted ACD/BCF for the target compound at pH 7.4 is 4335.50, with an ACD/KOC of 13959.33 . These values place the compound in a high bioaccumulation potential category relative to general small-molecule research chemicals. No direct comparative BCF data for the non-methoxylated analog could be located; however, the significantly elevated LogP contributes to this high predicted BCF, differentiating its environmental persistence profile from less lipophilic urea-benzoate derivatives.

Bioconcentration Factor Environmental Fate Lab Safety & Handling

Predicted Physicochemical Stability Parameters: Boiling Point and Vapor Pressure in the Context of Storage and Formulation

The target compound exhibits a predicted boiling point of 454.3±45.0 °C at 760 mmHg and a vapor pressure of 0.0±1.1 mmHg at 25°C . In contrast, the non-methoxylated analog Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate (CAS 1566-96-7) has a reported predicted boiling point of 386.9±42.0 °C . The ~67 °C higher boiling point suggests lower volatility and potentially greater thermal stability, which can be advantageous for processes requiring elevated temperatures.

Thermal Stability Vapor Pressure Formulation & Storage

Recommended Research Applications for Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate Based on Structural Differentiation


Chemical Probe Design for Autoimmune Targets Requiring Specific Lipophilic and Hydrogen-Bonding Profiles

Given the predicted higher LogP (6.10) and distinct H-bonding capacity (7 acceptors, 2 donors) versus non-methoxylated or isomerically distinct carbamoyl benzoates, the target compound serves as a strategic scaffold for probing hydrophobic pockets in autoimmune-related targets such as FPR2 or ALDH2 . Its structural differentiation makes it a candidate for SAR studies where enhanced membrane partitioning is hypothesized to improve intracellular target engagement .

Internal Standard or Reference Material in Analytical Method Validation for Urea-Benzoate Metabolite Profiling

With its certified ≥95% purity analytical standard format, this compound can function as a reference material in LC-MS/MS-based quantification of urea-benzoate metabolites in biological matrices. Its unique 4,5-dimethoxy signature facilitates chromatographic separation from endogenous interferents and other carbamoyl benzoate analogs, supporting robust assay validation in pharmacokinetic or environmental analysis studies .

Environmental Fate Study Prototype for High-BCF Carbamoyl Benzoates

The exceptionally high predicted BCF (4335.50) positions Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate as a definitive positive control for evaluating bioaccumulation potential within the urea-benzoate class . Researchers can employ this compound as a benchmark in in silico model validation or in vitro bioconcentration assays, significantly reducing the need to screen multiple low-BCF analogs for environmental persistence risk assessment.

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